(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
Description
Properties
IUPAC Name |
(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-5-12-9-8(6)7(4-10)2-3-11-9/h2-3,5H,4,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBMYFZVSFJYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227995 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-66-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-methanamine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1H-Pyrrolo[2,3-b]pyridine (Azaindole)
The parent heterocycle, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), serves as a common starting material. Commercial availability (e.g., CAS 1638768-47-4) or synthesis via cyclization reactions (e.g., Cadogan-Sundberg cyclization) provides access to this scaffold.
Regioselective Methylation at Position 3
Methylation at position 3 is achieved using sodium hydride (NaH) and methyl iodide (MeI) in anhydrous dimethylformamide (DMF) at 0–25°C. This method, adapted from the synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine, proceeds via deprotonation of the pyrrole nitrogen followed by electrophilic attack at the adjacent carbon (position 3).
Reaction Conditions
- Substrate : 1H-pyrrolo[2,3-b]pyridine
- Reagents : NaH (2.2 equiv.), MeI (1.5 equiv.)
- Solvent : DMF, 0°C → rt, 12 h
- Yield : 68–75%
Method 2: Suzuki-Miyaura Cross-Coupling and Buchwald-Hartwig Amination
Halogenation and Protecting Group Strategies
Starting with 4-bromo-1H-pyrrolo[2,3-b]pyridine, the pyrrole nitrogen is protected with a trimethylsilylethoxymethyl (SEM) group to prevent unwanted side reactions during cross-coupling.
Protection Protocol :
Suzuki-Miyaura Coupling for Methyl Group Installation
A regioselective Suzuki coupling with methylboronic acid at position 3 is performed using Pd2(dba)3/XPhos as the catalyst system.
Reaction Conditions :
Buchwald-Hartwig Amination at Position 4
The 4-bromo intermediate undergoes amination with benzophenone imine followed by acidic hydrolysis to yield the methanamine group.
Amination Protocol :
- Reagents : Benzophenone imine (1.5 equiv.), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), Cs2CO3 (2.0 equiv.), dioxane, 100°C, 18 h
- Hydrolysis : 6 M HCl, reflux, 4 h
- Overall Yield : 50–55%
Method 3: Reductive Amination of a 4-Formyl Intermediate
Vilsmeier-Haack Formylation
Position 4 is formylated using POCl3 and DMF under Vilsmeier-Haack conditions.
Conditions :
Reductive Amination
The formyl group is converted to methanamine via reductive amination with ammonium acetate and NaBH3CN.
Optimized Parameters :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Functionalization | Methylation → Formylation → Reductive Amination | 35–40% | Minimal protecting groups required | Low yield in reductive amination step |
| Suzuki/Buchwald | SEM protection → Suzuki → Buchwald | 30–35% | High regioselectivity | Multi-step protection/deprotection |
| Reductive Amination | Formylation → Reductive Amination | 25–30% | Simplicity | Competing over-reduction to -CH2OH |
Challenges and Optimization Strategies
Protecting Group Management
The SEM group, while effective in preventing side reactions, introduces complexity during deprotection. Trifluoroacetic acid (TFA)-mediated cleavage often generates formaldehyde, leading to tricyclic byproducts (e.g., eight-membered azaindoles). Alternatives like benzyl or tert-butoxycarbonyl (Boc) groups may mitigate this issue.
Regioselectivity in Cross-Coupling
Pd2(dba)3/XPhos systems outperform Pd(OAc)2 in minimizing diarylation byproducts during Suzuki reactions. Microwave-assisted coupling (100°C, 1 h) further enhances selectivity.
Purification of Polar Amines
Chromatographic separation of the hydrophilic methanamine derivative remains challenging. Ion-exchange resins or derivatization (e.g., Boc protection) improve isolation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanamine (-CH2NH2) group undergoes nucleophilic substitution under mild alkaline conditions. Key transformations include:
These reactions are critical for modifying solubility and bioavailability in drug development contexts .
Condensation Reactions
The primary amine participates in Schiff base formation with carbonyl compounds:
-
Reactants : m-Dimethoxybenzaldehyde (1.1 eq)
-
Conditions : Methanol, KOH (5 eq), 50°C, 5 hr
-
Product : Imine derivative (λmax = 320 nm)
-
Yield : 63%
This reaction is pH-sensitive, with optimal performance at pH 9–10 .
Suzuki-Miyaura Cross-Coupling
The pyrrolopyridine core enables palladium-catalyzed arylations:
| Boronic Acid | Catalyst System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh3)4, K2CO3, DME/H2O | 80°C | 12 hr | 55% | |
| 3-Pyridylboronic acid | PdCl2(dppf), Cs2CO3, dioxane | 100°C | 18 hr | 48% |
Buchwald-Hartwig Amination
The amine group facilitates C–N bond formation with aryl halides:
| Aryl Halide | Ligand | Base | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | XantPhos | KOtBu | 71% | |
| 2-Chloroquinoline | BINAP | Cs2CO3 | 66% |
Cyclization Reactions
Under acidic conditions, intramolecular cyclization generates polycyclic frameworks:
-
Conditions : POCl3, reflux (110°C), 8 hr
-
Product : Tricyclic quinazoline analog
-
Yield : 58%
-
Mechanism : Phosphoryl chloride-mediated dehydration followed by ring closure .
Biological Alkylation in Enzyme Inhibition
In enzymatic environments, the compound acts as an electrophile toward cysteine residues in FGFR kinases:
| Target Enzyme | IC50 (nM) | Binding Mode | Reference |
|---|---|---|---|
| FGFR1 | 7 | Covalent bond with Cys488 | |
| FGFR2 | 9 | Covalent bond with Cys492 |
This irreversible inhibition underpins its anticancer potential .
Stability Under Physiological Conditions
Hydrolytic stability studies reveal:
| Condition | Half-Life | Degradation Pathway | Reference |
|---|---|---|---|
| pH 7.4 buffer | 24 hr | Slow oxidation of pyrrole ring | |
| Human liver microsomes | 1.8 hr | N-Demethylation via CYP3A4 |
Scientific Research Applications
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in various cancers. By binding to the receptor, the compound can prevent the activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations:
Substituent Effects: 3-Methyl: Enhances lipophilicity and metabolic stability, critical for ROCK inhibition . Unsubstituted Core: Primarily used as a synthetic precursor, e.g., for fluoronicotinic acid derivatives .
Complex Derivatives :
- OXA-06 hydrochloride : Incorporates a fluorobenzyl group and phenyl ring, expanding steric bulk and improving ROCK inhibitory potency (IC₅₀ < 100 nM) .
Pharmacological Targets and Selectivity
- ROCK Inhibitors : The 3-methyl derivative is a key intermediate in selective ROCK inhibitors (e.g., Schirok et al., 2008), where methylation at position 3 reduces off-target effects compared to bulkier substituents .
- Aurora Kinase Inhibitors : Derivatives like N,N-dimethyl-1-(3-(4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine demonstrate multi-kinase inhibition, highlighting scaffold versatility .
ROCK Inhibition
- Schirok et al. (2008) : Azaindole-based inhibitors with 3-methyl substitution showed >100-fold selectivity for ROCK over protein kinase A (PKA), attributed to optimal steric fit in the ATP-binding pocket .
- OXA-06: Exhibits ATP-competitive ROCK inhibition with nanomolar efficacy, advancing to preclinical studies for hypertension and glaucoma .
Biological Activity
(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine, with the CAS number 1638767-66-4, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C9H11N3
- Molecular Weight : 161.21 g/mol
- IUPAC Name : this compound
- Synonyms : {3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's structural features allow it to interact effectively with these receptors:
- FGFR Inhibition : In vitro studies have shown that certain derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range (e.g., 7 nM for FGFR1) . This inhibition leads to decreased proliferation and increased apoptosis in cancer cell lines.
- Anticancer Activity : The compound has been demonstrated to inhibit the migration and invasion of breast cancer cells (4T1 cell line), suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (nM) | Cell Line |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 | - |
| FGFR Inhibition | FGFR2 | 9 | - |
| FGFR Inhibition | FGFR3 | 25 | - |
| Antiproliferative | Breast Cancer Cells | - | 4T1 |
| Induction of Apoptosis | Breast Cancer Cells | - | 4T1 |
Case Study: Anticancer Properties
In a study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, compound 4h was highlighted for its potent anticancer properties. It not only inhibited cell proliferation but also induced apoptosis in breast cancer cells . The study emphasized that the low molecular weight of these compounds makes them suitable candidates for further optimization in drug development.
Pharmacological Potential
The pharmacological potential of this compound extends beyond cancer therapy:
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection due to their ability to modulate neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that related compounds may possess antimicrobial properties, warranting further investigation into their efficacy against various pathogens.
Q & A
Q. What are the common synthetic routes for (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves coupling reactions using substituted pyrrolopyridine precursors. For example, amination of 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives with methylamine or its analogs under reflux conditions in xylene or DMSO (see ). Key intermediates are purified via recrystallization (e.g., methanol) and characterized using:
- 1H NMR for proton environments (e.g., δ 11.98 ppm for NH in ).
- HRMS for molecular ion validation (e.g., M+ at 394.1783 in ).
- IR for functional groups (e.g., 3131 cm⁻¹ for N-H stretch in ).
Table: Comparison of reaction yields and conditions from recent studies:
| Precursor | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine | Naphthalen-1-ylmethanamine | Xylene | 77 | |
| 4-Aroyl-3-sulfonyl-pyrrole | Chloranil | Xylene | 60–85 |
Q. How is the structural integrity of this compound confirmed in novel derivatives?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation (e.g., reports a data-to-parameter ratio of 18.3 and R factor = 0.039). Complementary techniques include:
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex heterocycles.
- Mass spectrometry (e.g., EI-HRMS in ) to verify molecular formulae.
- Thermogravimetric analysis (TGA) for stability assessment (refer to thermal studies in ).
Q. What experimental designs are suitable for studying the compound's physicochemical properties?
- Methodological Answer : Use a split-plot randomized block design () to control variables like solvent polarity, temperature, and catalyst loading. Key steps:
- Dependent variables : Solubility, melting point, and stability.
- Independent variables : Substituents (e.g., methyl vs. ethoxy groups in ).
- Statistical tools : ANOVA for yield optimization ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?
- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., uses 1.4 mmol chloranil vs. 1 mmol in ). Mitigation strategies:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reagent stoichiometry and reaction time.
- Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., uses HRMS to track trifluoromethyl derivatives).
- Mechanistic studies : DFT calculations to model reaction pathways and identify rate-limiting steps.
Q. What advanced techniques are recommended for elucidating the compound's interaction with biological targets?
- Methodological Answer : Integrate multi-omics approaches :
- In silico docking : Use PyRx or AutoDock to predict binding affinities to enzymes/receptors (e.g., references kinase targets).
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon/koff) for structure-activity relationships (SAR).
- Cryo-EM : Resolve binding conformations in membrane proteins (e.g., GPCRs).
Note : Cross-validate with in vitro assays (e.g., IC50 in enzyme inhibition; ).
Q. How can computational models enhance the design of this compound analogs?
- ADMET prediction : LogP, bioavailability, and toxicity (e.g., hepatic clearance).
- Retrosynthetic planning : Prioritize routes using Pistachio or Reaxys databases ().
Example workflow:
Generate virtual library of analogs with varied substituents.
Filter candidates via QSAR models.
Validate top hits via MD simulations (e.g., GROMACS).
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Solutions:
Q. How should researchers contextualize findings within broader theoretical frameworks?
- Methodological Answer : Link to conceptual frameworks such as:
- Hammett substituent constants to rationalize electronic effects on reactivity ().
- Hofstede’s organizational theory for interdisciplinary collaboration ().
Example: Use crystallographic data () to validate steric effects predicted by molecular mechanics.
Data Contradiction Analysis
- Case Study : Conflicting NMR shifts for NH protons (e.g., vs. 5).
- Root cause : Solvent polarity (DMSO-d6 vs. CDCl3) or temperature (173 K in X-ray vs. 298 K in NMR).
- Resolution : Standardize conditions and report detailed experimental parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
